The synthesis of ND-2110 involves several key steps that utilize advanced organic chemistry techniques. While specific synthetic routes for ND-2110 are not detailed in the available literature, the general approach for synthesizing similar small molecule inhibitors typically includes:
Technical details regarding the exact synthetic pathway for ND-2110 remain proprietary or unpublished, but it is common for such compounds to undergo rigorous optimization to enhance yield and selectivity.
The molecular structure of ND-2110 is characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Key structural data includes:
Detailed structural analysis would typically involve X-ray crystallography or computational modeling to visualize the three-dimensional conformation of ND-2110 and its interaction with biological targets .
The mechanism of action for ND-2110 involves its selective inhibition of interleukin-1 receptor-associated kinase 4, which is integral to the signaling pathways activated by pro-inflammatory cytokines. By binding to this kinase, ND-2110 effectively blocks the phosphorylation cascade that leads to inflammatory responses.
Key points about the mechanism include:
ND-2110 exhibits several physical and chemical properties that are crucial for its functionality as a therapeutic agent:
Relevant data includes:
ND-2110 has significant potential applications in scientific research and medicine:
MYD88 (myeloid differentiation primary response 88) functions as the universal adaptor protein for TLR/IL-1R signaling, except in TLR3 pathways. The L265P hypermorphic mutation in MYD88 occurs in >90% of Waldenström macroglobulinemia cases and 30-40% of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) [1] [2]. This gain-of-function mutation triggers spontaneous oligomerization of the myddosome complex, leading to:
Table 1: Diseases Driven by Aberrant MYD88/IRAK4 Signaling
Disease Context | Molecular Alterations | Consequences |
---|---|---|
ABC-DLBCL | MYD88L265P mutation (30-40%) | Constitutive NF-κB activation, cell proliferation |
Waldenström macroglobulinemia | MYD88L265P (>90%) | B-cell survival, IgM overproduction |
Sjögren’s syndrome | MyD88-dependent DAMPs (e.g., biglycan) | Autoantibody production, salivary gland inflammation |
Myelodysplastic syndromes (MDS) | Spliceosome mutations (U2AF1/SF3B1) | IRAK4-L isoform overexpression, TRAF6 hyperactivation |
IRAK4 exhibits both kinase-dependent and kinase-independent functions in immune signaling:
Notably, IRAK4 dependency varies between human and murine models. Human myeloid cells exhibit greater resilience to IRAK4 kinase inhibition than murine counterparts due to compensatory scaffolding functions—a critical consideration for therapeutic development [5].
IRAK4 represents a bottleneck kinase in MYD88L265P-driven malignancies, making it pharmacologically vulnerable. Preclinical evidence supports therapeutic targeting:
Table 2: Preclinical Evidence for ND-2110’s Therapeutic Mechanisms
Experimental Context | Key Findings | Significance |
---|---|---|
ABC-DLBCL cell lines (MYD88L265P+) | Selective growth inhibition (IC50 22 nM) | Confirms oncogene dependence |
Collagen-induced arthritis model | Reduced joint inflammation and TNF levels | Validates anti-inflammatory efficacy |
FLT3-mutant AML models | Synergy with FLT3 inhibitors (e.g., quizartinib) | Supports combinatorial approaches |
Gout mouse model | Inhibition of monosodium urate crystal-induced inflammation | Demonstrates broader cytokine modulation |
ND-2110's molecular structure (C21H28N4O3S; CAS 1388894-17-4) enables precise binding to IRAK4's ATP pocket, disrupting its kinase function without affecting structurally unrelated kinases [1] [7]. This selectivity underlies its therapeutic window in MYD88-driven pathologies while sparing homeostatic immune functions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7